(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one
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Overview
Description
(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one is a naturally occurring butanolide, a type of lactone, which has been identified in various plant species. This compound has garnered attention due to its potential biological activities, including anticancer and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of isoobtusilactone B typically involves the extraction from natural sources, followed by purification using chromatographic techniques. Advances in synthetic biology and chemical engineering may also enable large-scale synthesis through biotechnological methods .
Chemical Reactions Analysis
Types of Reactions
(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert isoobtusilactone B into more reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which isoobtusilactone B exerts its effects involves several molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the activation of apoptosis signal-regulating kinase 1. This leads to the activation of downstream signaling pathways that promote cell death .
Comparison with Similar Compounds
(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one is part of a family of butanolides, which includes similar compounds such as:
Isoobtusilactone A: Known for its anticancer properties.
Epilitsenolide C1 and C2: These compounds also exhibit biological activities, though their specific effects can vary.
Compared to these similar compounds, isoobtusilactone B stands out due to its unique combination of biological activities and chemical properties, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
(3Z,4S)-3-[(E)-hexadec-7-enylidene]-4-hydroxy-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-20(22)18(2)24-21(19)23/h10-11,17,20,22H,2-9,12-16H2,1H3/b11-10+,19-17-/t20-/m1/s1 |
InChI Key |
RWMHGSZPUZTJHR-CDZXRVQOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCC/C=C\1/[C@@H](C(=C)OC1=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
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